molecular formula C12H9NO3 B12108464 2-(Pyridin-4-yloxy)benzoic acid

2-(Pyridin-4-yloxy)benzoic acid

Cat. No.: B12108464
M. Wt: 215.20 g/mol
InChI Key: NDVHHTOLGZMAOK-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a pyridine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-chloropyridine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the benzoic acid attacks the chloropyridine, resulting in the formation of the ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylate derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: 2-(Pyridin-4-yloxy)benzoic acid is used as a building block in organic synthesis

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the development of antimicrobial and antiviral agents .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its structural properties contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)benzoic acid in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • 4-(Pyridin-2-yloxy)benzoic acid
  • 4-(Pyridin-4-yl)benzoic acid

Comparison: 2-(Pyridin-4-yloxy)benzoic acid is unique due to the position of the ether linkage, which can influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-pyridin-4-yloxybenzoic acid

InChI

InChI=1S/C12H9NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-8H,(H,14,15)

InChI Key

NDVHHTOLGZMAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=NC=C2

Origin of Product

United States

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